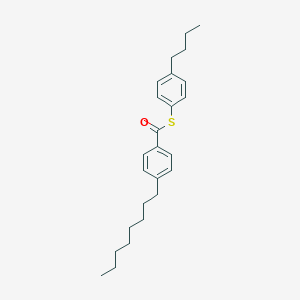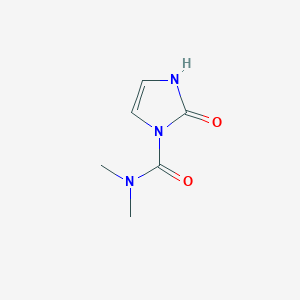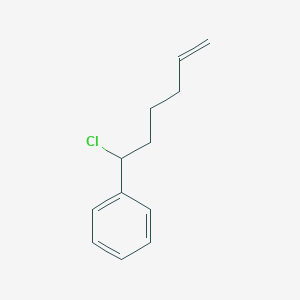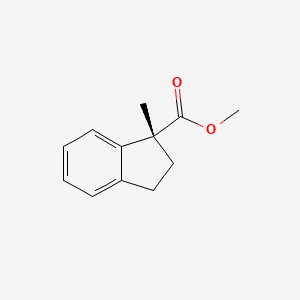
Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a methyl group attached to the indene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process. The reaction mixture is typically heated to maintain the reflux conditions, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the indene ring system.
類似化合物との比較
Similar Compounds
- Methyl (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexanol
- Methyl 4,6-O-[(1R)-1-carboxyethylidene]-beta-D-galactopyranoside
Uniqueness
Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate is unique due to its indene ring system, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
特性
CAS番号 |
61192-00-5 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
methyl (1R)-1-methyl-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-12(11(13)14-2)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3/t12-/m1/s1 |
InChIキー |
IIXJEMQUTTYDLT-GFCCVEGCSA-N |
異性体SMILES |
C[C@]1(CCC2=CC=CC=C21)C(=O)OC |
正規SMILES |
CC1(CCC2=CC=CC=C21)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


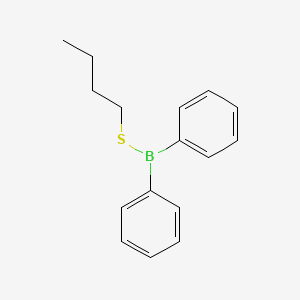
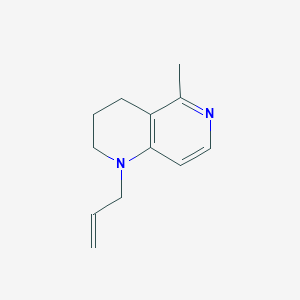
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
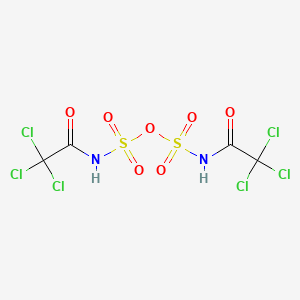
![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)
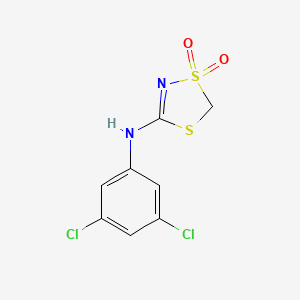
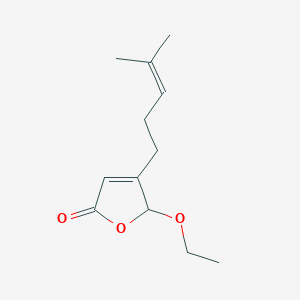
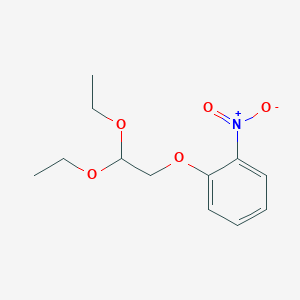
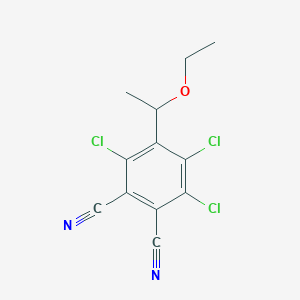
![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)
